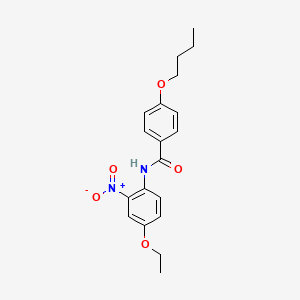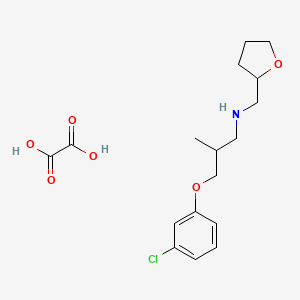![molecular formula C17H23ClN2O3 B4004214 7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4004214.png)
7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine is a useful research compound. Its molecular formula is C17H23ClN2O3 and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.1397203 g/mol and the complexity rating of the compound is 409. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Analogous Compounds : While direct studies on 7-chloro-4-{[1-(2-methoxyethyl)pyrrolidin-3-yl]carbonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine are limited, research has been conducted on structurally related compounds. For example, the synthesis of 3,4,3 LI 1,2 HOPO, a decorporation agent against actinides, has been reported. This compound was synthesized and labeled with carbon-14 for metabolism studies (Burgada et al., 2001).
- Molecular Structure Analysis : Studies on related tetrahydro-1,4-benzoxazepine compounds have involved analyzing their molecular structures. For instance, the configurations and conformations of three styryl-substituted tetrahydro-1,4-epoxy-1-benzazepines were studied, showing variations in molecular configuration and supramolecular aggregation upon changes in peripheral substituents (Acosta et al., 2008).
Chemical Reactions and Pathways
- Photocyclization Reactions : Research has been conducted on the photocyclization of compounds structurally similar to this compound. For example, N-Chloroacetyl-2,5-dimethoxyphenethylamine underwent photocyclization to yield various pyrroloindole derivatives (Okuno et al., 1975).
- Condensation Reactions : A study focused on the Lewis acid-mediated condensation reaction with pyrimidine bases using (RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines, which are similar to the compound . This study provided insights into the optimal conditions for such condensation reactions and the factors influencing the course of these reactions (Díaz-Gavilán et al., 2006).
Medicinal Chemistry Applications
- Dopaminergic Activity Studies : Although not directly related to this compound, studies have been conducted on similar compounds for their dopaminergic activity. For instance, substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines were synthesized and evaluated as agonists of central and peripheral dopamine receptors (Pfeiffer et al., 1982).
Organic Electronics and Materials Science
- Electrosynthesis and Spectroscopic Characterization : Studies on the electrosynthesis and characterization of polymers structurally related to this compound have been reported. These include polymers such as PMEP, PMHP, and PMAP, which were characterized using various spectroscopic techniques (Moustafid et al., 1991).
Properties
IUPAC Name |
(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-[1-(2-methoxyethyl)pyrrolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O3/c1-22-8-6-19-5-4-13(11-19)17(21)20-7-9-23-16-3-2-15(18)10-14(16)12-20/h2-3,10,13H,4-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRYYNYNUNLVCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(C1)C(=O)N2CCOC3=C(C2)C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(4-Butan-2-ylphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004131.png)
![1-Methyl-4-[4-[4-(2-methylbutan-2-yl)phenoxy]butyl]piperazine;oxalic acid](/img/structure/B4004156.png)


![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4004189.png)
![N'-[3-(4-methoxy-2-prop-2-enylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4004197.png)
![Benzyl 4-[4-(methoxycarbonyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4004210.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}-1H-imidazole oxalate](/img/structure/B4004222.png)
![N-allyl-N-[2-(1-naphthyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4004229.png)
![1-[4-(4-Bromo-2-methylphenoxy)butyl]-4-methylpiperazine;oxalic acid](/img/structure/B4004232.png)
![N-[2-[2-(3,4-dichlorophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4004238.png)
![1-[4-(3-Methyl-4-nitrophenoxy)butyl]pyrrolidine;oxalic acid](/img/structure/B4004245.png)


